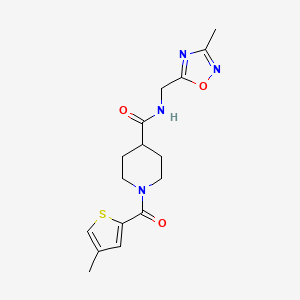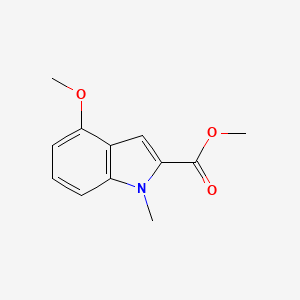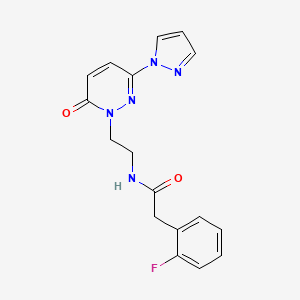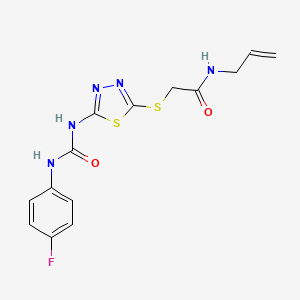amino}-4-phenylbutanoate CAS No. 1803567-49-8](/img/structure/B2434072.png)
Methyl 2-{[(tert-butoxy)carbonyl](2-methoxyethyl)amino}-4-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate” is a chemical compound with the CAS Number: 1803567-49-8 . It has a molecular weight of 351.44 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H29NO5/c1-19(2,3)25-18(22)20(13-14-23-4)16(17(21)24-5)12-11-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 351.44 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Catalysis : Nishimura and Tomioka (2002) demonstrated the use of a chiral amino ether-lithium thiolate complex in asymmetric conjugate addition reactions, achieving high enantioselectivity. This method facilitates the construction of molecules with multiple chiral centers, exemplified by the synthesis of methyl 2-phenylbutanoate with high enantiomeric excess, a compound structurally related to Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate (Nishimura & Tomioka, 2002).
Inhibitory Properties in Biochemistry : Silverman, Durkee, and Invergo (1986) synthesized compounds structurally related to Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate, demonstrating their potential as competitive inhibitors in biochemical pathways. Their research focused on gamma-aminobutyric acid aminotransferase (GABA-T) inhibition, offering insights into the role of such compounds in neurological processes (Silverman, Durkee, & Invergo, 1986).
Radiochemical Synthesis and Imaging : Matarrese et al. (1997) explored the synthesis of radiolabeled compounds, including precursors structurally similar to Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate. Such compounds have potential applications in positron emission tomography (PET) for brain imaging, particularly in studying serotonin uptake sites (Matarrese et al., 1997).
Synthetic Applications in Medicinal Chemistry : Research by Eggen et al. (2000) and others highlights the utility of similar compounds in synthesizing complex molecules with potential therapeutic applications. For example, they demonstrated the synthesis of cryptophycins, which are potent anticancer agents (Eggen et al., 2000).
Biotechnological Production and Green Chemistry : Rohwerder and Müller (2010) discussed the biotechnological routes to produce compounds with structures akin to Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate. These methods focus on sustainable and environmentally friendly approaches to chemical synthesis, highlighting the role of biotechnology in green chemistry (Rohwerder & Müller, 2010).
These studies collectively demonstrate the versatility and significance of Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate in scientific research, especially in the areas of asymmetric synthesis, biochemical inhibition, radiolabeling for imaging, complex molecule synthesis for medicinal purposes, and sustainable chemical production.
Propiedades
IUPAC Name |
methyl 2-[2-methoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5/c1-19(2,3)25-18(22)20(13-14-23-4)16(17(21)24-5)12-11-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBYBSMRFQPHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)C(CCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-benzyl-2-(3-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2433993.png)
![12-Chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2433995.png)


![2-(4-chlorophenoxy)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2434003.png)
![(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2434005.png)
![3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2434006.png)

![4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2434009.png)
![1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2434010.png)
